molecular formula C15H13FeNO4 B1142424 Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- CAS No. 115223-09-1

Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-

Cat. No.: B1142424
CAS No.: 115223-09-1
M. Wt: 327.11 g/mol
InChI Key: SQZVBHQTIKPEQM-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- involves several steps. One common method includes the reaction of ferrocene with a pyrrolidinyl derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .

Chemical Reactions Analysis

Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene core can lead to the formation of ferrocenium ions, while reduction can yield ferrocene derivatives with altered electronic properties .

Mechanism of Action

The mechanism by which Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- exerts its effects involves its interaction with molecular targets and pathways within cells. The ferrocene core can undergo redox reactions, which can generate reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, the compound’s ability to form stable complexes with metal ions can disrupt metal-dependent enzymes and pathways, further contributing to its biological activity .

Biological Activity

Ferrocene derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Overview of Ferrocene and Its Derivatives

Ferrocene is an organometallic compound consisting of a sandwich structure with iron (Fe) between two cyclopentadienyl rings. Its unique electronic properties allow for various modifications to enhance biological activity. The introduction of functional groups, such as the pyrrolidinyl moiety in the compound under discussion, can significantly alter its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ferrocene derivatives. For instance, compounds containing ferrocene scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that ferrocene-based complexes exhibited a potency greater than traditional chemotherapeutics like cisplatin, particularly in murine solid tumor models .

Table 1: Anticancer Activity of Ferrocene Derivatives

CompoundCell LineIC50 (µM)Reference
Ferrocene-Pyrrolidine DerivativeCa7550.45
Ferrocene-Complexed MetalMCF-70.32
Ferrocene HybridHeLa0.25

Antimalarial Activity

The antimalarial activity of ferrocene derivatives has also been explored extensively. A notable compound synthesized from ferrocene and quinoline demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum, with an IC50 value significantly lower than that of chloroquine . The mechanism appears to involve inhibition of the efflux mechanisms common to resistant strains.

Table 2: Antimalarial Activity of Ferrocene Derivatives

CompoundStrain TestedIC50 (nM)Reference
Ferrocene-Quinoline HybridDd2 (resistant)77
Tartaric Acid Modified DerivativeSGE2 (sensitive)88
Trioxane-Ferrocene Derivative3D7 (sensitive)7.2

The biological activity of ferrocene derivatives is attributed to several mechanisms:

  • Electron Transfer Reactions : The redox properties of ferrocene allow it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells .
  • Apoptosis Induction : Some studies have shown that ferrocene compounds can induce apoptosis in cancer cells through mitochondrial pathways, enhancing cell death while sparing normal cells .
  • Antiparasitic Mechanisms : In the case of antimalarial activity, ferrocene derivatives may disrupt the metabolic pathways of Plasmodium parasites, particularly by inhibiting critical enzymes involved in their life cycle .

Case Study 1: Synthesis and Evaluation of a Ferrocene-Pyrrolidine Hybrid

A recent study synthesized a novel ferrocene-pyrrolidine hybrid and evaluated its biological activity against various cancer cell lines. The compound exhibited selective cytotoxicity with minimal effects on normal cells, highlighting its potential as a targeted therapy .

Case Study 2: Antimalarial Efficacy Against Chloroquine-Resistant Strains

Another investigation focused on a series of ferrocene derivatives modified with quinoline structures. These compounds were tested against multiple strains of P. falciparum, demonstrating enhanced efficacy compared to standard treatments like chloroquine, particularly against resistant strains .

Properties

CAS No.

115223-09-1

Molecular Formula

C15H13FeNO4

Molecular Weight

327.11 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+)

InChI

InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1

InChI Key

SQZVBHQTIKPEQM-UHFFFAOYSA-M

SMILES

C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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